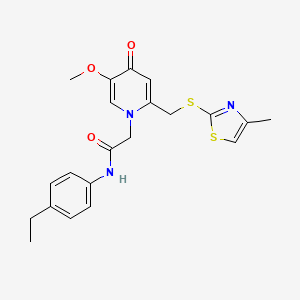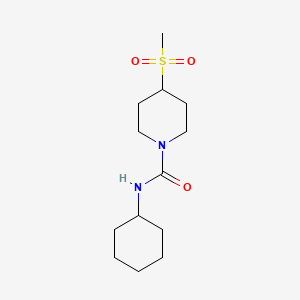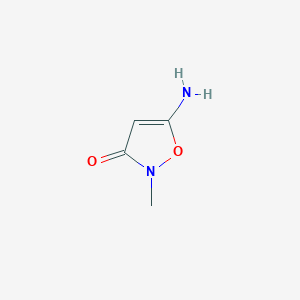
5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one typically involves the cyclization of amino aldehydes or amino ketones with suitable reagents. One common method is the cyclization of 2-amino-2-methyl-1-propanol with formic acid under acidic conditions. Another approach involves the reaction of 2-amino-2-methylpropionic acid with reagents like thionyl chloride to form the oxazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives such as oxazolone.
Reduction: Reduction reactions can be performed to convert the oxazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts.
Major Products Formed:
Oxidation products include oxazolone derivatives.
Reduction products may include amines or alcohols.
Substitution products can vary widely depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent and has been investigated for its effects on different biological targets.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiviral properties.
Industry: In material science, this compound and its derivatives can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In medicinal applications, it may bind to specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell wall synthesis pathways.
Anti-inflammatory Activity: Inhibition of inflammatory cytokines or enzymes.
Anticancer Activity: Induction of apoptosis or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methyl-1-propanol: A related compound with similar reactivity but lacking the oxazole ring.
Oxazole: A simpler heterocyclic compound without the amino group.
Indole: Another heterocyclic compound with different biological activities.
Uniqueness: 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one is unique due to its combination of the oxazole ring and the amino group, which provides distinct chemical reactivity and biological activity compared to its similar compounds.
Eigenschaften
IUPAC Name |
5-amino-2-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-4(7)2-3(5)8-6/h2H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZKTAHYQWCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(O1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
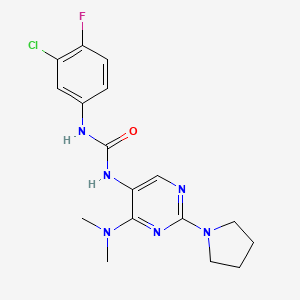
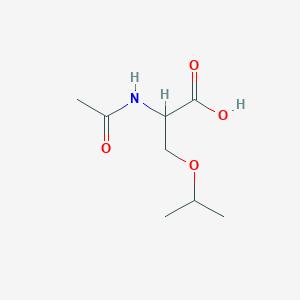
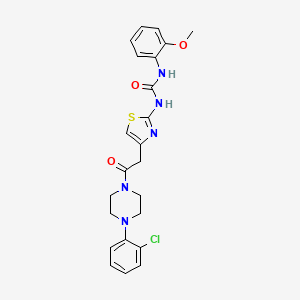
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)
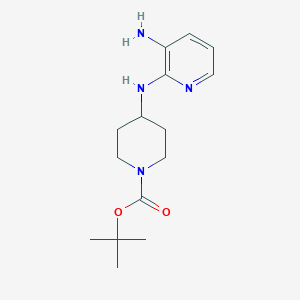
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)
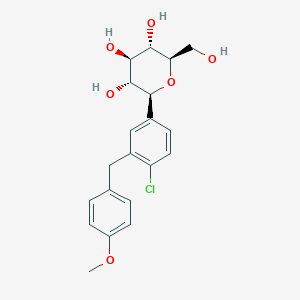
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)
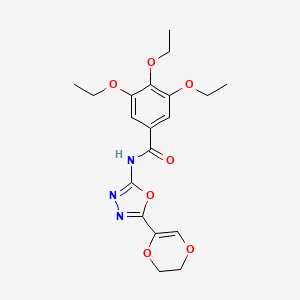
![4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2991402.png)
